Aculeximycin

Descripción

Chronology of Aculeximycin Discovery

Initial Identification as a Novel Antibiotic

This compound was first identified as a new antibiotic produced by a soil-isolated actinomycete, strain TI-1. researcher.lifenih.gov This novel compound demonstrated a broad spectrum of activity, inhibiting the growth of bacteria, yeasts, and molds, and also exhibiting insecticidal properties. researcher.lifenih.govnih.gov Specifically, it showed potent larvicidal activity against mosquito larvae. nih.govjst.go.jp The initial production of this compound was achieved through conventional submerged culture methods. researcher.lifenih.gov

Original Producer Organism Taxonomy: Streptosporangium albidum

The organism that produces this compound, strain TI-1, was originally identified as Streptosporangium albidum. researcher.lifenih.gov This classification was based on several key characteristics. The organism formed yellowish-gray colonies on agar, developed spherical to oval sporangia at the tips of its aerial mycelium, and its cell wall contained meso-diaminopimelic acid and madurose. researcher.lifenih.gov These morphological, cultural, and physiological traits led to its initial classification within the genus Streptosporangium. researcher.lifenih.gov

Reclassification and Phylogenetic Context of Producer Strain

Reclassification to Kutzneria albida

Later research led to the reclassification of the this compound-producing strain from Streptosporangium albidum to Kutzneria albida. nih.govresearchgate.net This change was prompted by more detailed molecular and chemical analyses. nih.govncl.ac.uk Examination of the primary structures of 5S rRNA and 16S rRNA, along with chemotaxonomic properties and the electrophoretic mobility of its ribosomal proteins, revealed a closer relationship to the genus Kutzneria. nih.gov This genus was subsequently moved to the family Pseudonocardiaceae based on taxonomic features that aligned more closely with the type strain of that family, Saccharothrix australiensis. nih.gov

Significance of Kutzneria Genus within Actinomycetales

The genus Kutzneria is considered a "rare" actinomycete genus, meaning it is not as commonly isolated as others like Streptomyces. researchgate.net Despite this, the genus is recognized for its significant potential in producing a wide array of bioactive secondary metabolites. researchgate.netnih.gov Kutzneria species are typically found in soil environments and are thought to be involved in the decomposition of plant matter. nih.gov The genome of Kutzneria albida is notable for its large size and the presence of numerous gene clusters—46 in total—that are predicted to be involved in the biosynthesis of secondary metabolites. nih.govtheses.cz This vast biosynthetic potential makes Kutzneria albida and the genus as a whole a rich and largely untapped source for the discovery of new natural products. researchgate.netnih.gov

General Academic Significance in Natural Product Chemistry

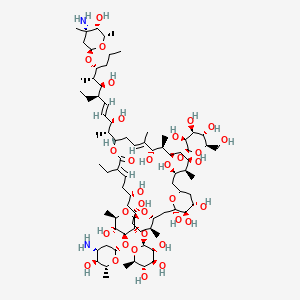

This compound holds considerable significance in the field of natural product chemistry due to its complex and impressive structure. acs.org It is a large glycosylated polyketide macrolide, specifically a 30-membered ring attached to a triose, β-mannose, and vancosamine. nih.govacs.org The structural elucidation of this compound was a notable achievement, accomplished through degradation, derivatization studies, and various spectroscopic methods. acs.org Its unique structure has inspired synthetic chemists to undertake its total synthesis. acs.orgacademictree.orgdntb.gov.uaacs.org Furthermore, the discovery of this compound and the genomic analysis of its producer organism, Kutzneria albida, have highlighted the immense biosynthetic capabilities of rare actinomycetes, encouraging further exploration of these organisms for novel bioactive compounds. researchgate.netnih.govnih.gov

Role as a Macrolide Antibiotic

This compound is classified as a large and structurally complex macrolide antibiotic. researchgate.netnih.gov Its intricate architecture distinguishes it from many other macrolides, such as the more common polyol macrolides produced by Streptomyces species. nih.govjst.go.jp

Detailed structural elucidation, achieved through spectral methods and chemical degradation, revealed its key features. nih.govnih.gov The core of the molecule is a 30-membered polyhydroxy lactone ring, which is a large macrocyclic ester. nih.gov This ring is adorned with several functional groups, including an α, β-unsaturated ester group and an intramolecular hemiketal. nih.gov A defining characteristic of this compound is its extensive glycosylation; it is decorated with five sugar units. nih.govnih.gov These include two individual sugar molecules, D-mannose and L-vancosamine, and a unique branched trisaccharide known as aculexitriose. nih.gov

The structure of this compound is closely related to another group of macrolides called the sporaviridins. nih.govjst.go.jp More recently, research into other Kutzneria species has led to the discovery of epemicins A and B, which are also structurally related 30-membered glycosylated macrolides, further expanding this unique class of antibiotics. nih.gov

Table 1: Key Properties and Structural Features of this compound

| Feature | Description | Source(s) |

|---|---|---|

| Compound Class | Macrolide Antibiotic | researchgate.netnih.gov |

| Producing Organism | Kutzneria albida (formerly Streptosporangium albidum) | researchgate.netnih.gov |

| Core Structure | 30-membered polyhydroxy macrocyclic lactone | nih.govnih.gov |

| Key Functional Groups | Intramolecular hemiketal, α,β-unsaturated ester | nih.gov |

| Glycosylation | Highly glycosylated with 5 sugar moieties | nih.govnih.gov |

| Attached Sugars | D-mannose, L-vancosamine, Aculexitriose (a branched trisaccharide) | nih.gov |

| Biological Activity | Antibacterial (Gram-positive), Antifungal, Larvicidal | nih.govtheses.cz |

Contribution to Knowledge of Microbial Secondary Metabolism

The study of this compound and its producing organism, Kutzneria albida, has profoundly contributed to the scientific understanding of microbial secondary metabolism, particularly within the so-called "rare" actinomycetes. researchgate.netnih.govbeilstein-journals.org These are groups of actinomycetes that are less frequently isolated than the prolific Streptomyces genus but represent a significant and underexplored source of novel bioactive compounds. researchgate.netmdpi.com

A pivotal moment in this compound research was the sequencing of the complete genome of Kutzneria albida DSM 43870T. researchgate.netnih.gov This revealed a large genome of 9.87 million base pairs (Mbp). researchgate.netnih.gov Genome analysis identified the biosynthetic gene cluster (BGC) responsible for producing this compound. researchgate.netnih.gov This "acu" cluster is substantial, spanning 141.5 thousand base pairs (kbp) and containing 34 predicted open reading frames (ORFs) that orchestrate the molecule's assembly via a Type I polyketide synthase (PKS) system. nih.gov

Perhaps the most significant finding from the genomic analysis was the sheer biosynthetic potential of K. albida. researchgate.netnih.gov Beyond the this compound cluster, researchers uncovered an additional 45 putative BGCs for secondary metabolites. researchgate.nettheses.cz This discovery positioned K. albida as having one of the richest genomes for secondary metabolism reported among actinobacteria, with approximately 14% of its chromosome dedicated to these pathways. nih.govresearchgate.net This finding underscores the idea that rare actinomycetes are a vast reservoir of chemical diversity, with most of their metabolic capabilities remaining "silent" or unexpressed under standard laboratory conditions. beilstein-journals.orgbeilstein-journals.org

The unusual chemical scaffolds found in this compound, especially its complex glycosylation, make its biosynthetic machinery an attractive subject for synthetic biology and combinatorial biosynthesis. nih.gov By understanding and manipulating the genes involved, researchers can potentially create novel derivatives with improved properties. The study of Kutzneria has demonstrated that exploring the biodiversity of rare microbes through genome mining is a powerful strategy for discovering new natural products and expanding the toolbox of biosynthetic enzymes. researchgate.netbeilstein-journals.org

**Table 2: Genomic and Biosynthetic Profile of *Kutzneria albida***

| Genomic Feature | Measurement / Description | Source(s) |

|---|---|---|

| Genome Size | 9,874,926 base pairs | researchgate.netnih.gov |

| Total Protein-Coding Genes | 8,822 | researchgate.netnih.gov |

| Total Secondary Metabolite BGCs | 46 (including the this compound cluster) | nih.govresearchgate.net |

| Portion of Genome for Secondary Metabolism | ~14% | nih.govresearchgate.net |

| This compound BGC Size | ~141.5 kbp | nih.gov |

| Predicted this compound BGC ORFs | 34 | nih.gov |

| Predicted Biosynthesis Type | Type I Polyketide Synthase (PKS) | nih.govresearchgate.net |

Propiedades

Número CAS |

87912-51-4 |

|---|---|

Fórmula molecular |

C81H144N2O33 |

Peso molecular |

1674 g/mol |

Nombre IUPAC |

(1R,3R,4S,7R,9S,11E,15S,17E,19S,20R,21R,23R,24S,25R,29S,30R)-15-[(E,2R,3S,6R,7S,8S,9R)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one |

InChI |

InChI=1S/C81H144N2O33/c1-15-18-55(109-61-33-80(14,83)74(101)44(13)106-61)39(8)63(92)45(16-2)22-25-51(87)38(7)56-26-20-36(5)62(91)40(9)57(111-78-71(100)69(98)67(96)59(34-84)113-78)31-53(89)37(6)52(88)28-49-29-54(90)75(102)81(104,116-49)32-58(35(4)19-23-47(85)27-48(86)24-21-46(17-3)76(103)110-56)112-79-73(115-77-70(99)68(97)65(94)42(11)107-77)72(66(95)43(12)108-79)114-60-30-50(82)64(93)41(10)105-60/h20-22,25,35,37-45,47-75,77-79,84-102,104H,15-19,23-24,26-34,82-83H2,1-14H3/b25-22+,36-20+,46-21+/t35-,37-,38+,39+,40-,41+,42+,43+,44-,45+,47+,48-,49?,50+,51-,52+,53+,54-,55+,56-,57+,58+,59+,60-,61-,62+,63+,64+,65+,66+,67+,68-,69-,70+,71-,72-,73+,74+,75+,77-,78+,79-,80-,81+/m0/s1 |

Clave InChI |

VJKZKLDZOAFAEE-HVJLGTRBSA-N |

SMILES |

CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |

SMILES isomérico |

CCC[C@H]([C@@H](C)[C@H]([C@H](CC)/C=C/[C@@H]([C@@H](C)[C@@H]1C/C=C(/[C@H]([C@H]([C@@H](C[C@H]([C@H]([C@@H](CC2C[C@@H]([C@H]([C@](O2)(C[C@H]([C@H](CC[C@H](C[C@H](C/C=C(/C(=O)O1)\CC)O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)O)C)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)\C)O)O)O[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N |

SMILES canónico |

CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |

Sinónimos |

aculeximycin |

Origen del producto |

United States |

Structural Elucidation and Stereochemical Assignment of Aculeximycin

Determination of Planar Structure

The determination of the planar structure of aculeximycin was a significant undertaking, relying on a variety of analytical techniques to assemble the molecular puzzle. nih.govbocsci.com

Initial Spectroscopic Characterization (Preliminary Analyses)

Preliminary spectroscopic analyses provided the first clues to the size and general features of this compound. nih.gov These initial studies indicated that this compound is a basic glycosidic antibiotic with a molecular weight of 1,672. nih.gov The data also suggested the presence of five monosaccharide units, three double bonds, and a hemiketal ring within the structure. nih.gov

Degradation Studies and Fragment Analysis

To decipher the intricate structure, researchers employed chemical degradation techniques to break down the large molecule into smaller, more manageable fragments. nih.govbocsci.comnih.gov Key degradation methods included:

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-methanol treatment: This reaction was instrumental in cleaving the glycosidic bonds, which link the sugar moieties to the macrolactone core. nih.govnih.govjst.go.jp This process yielded aculexitriose and two pseudoaglycones, designated as I and II. nih.govnih.govjst.go.jp

Ozonolysis: This technique was used to cleave carbon-carbon double bonds within the macrolactone core, providing smaller fragments that could be more easily analyzed. nih.govbocsci.comnih.gov

Periodate oxidation: This method selectively cleaves vicinal diols, further aiding in the disassembly of the polyhydroxy structure for analysis. nih.govbocsci.comnih.gov

Establishing the Polyhydroxy Macrolactone Core

Through the detailed analysis of the fragments obtained from degradation studies, the core of this compound was identified as a 30-membered polyhydroxy macrocyclic lactone. bocsci.comnih.govresearchgate.net This large ring structure is a defining feature of the molecule. researchgate.net Further analysis of the degradation products also confirmed the presence of an α,β-unsaturated ester group and an intramolecular hemiketal within this macrolactone core. nih.govbocsci.com this compound and the related sporaviridins are considered to belong to a new class of macrolide antibiotics, distinct from the polyol macrolides produced by Streptomyces. bocsci.comjst.go.jp

Elucidation of Glycosidic Moiety Structures

Identification of Constituent Sugars (e.g., aculexitriose, D-mannose, L-vancosamine)

Chemical degradation and spectroscopic analysis revealed the identities of the individual sugar components. nih.govjst.go.jpdoi.org The degradation of this compound with DBU in methanol yielded a trisaccharide named aculexitriose, along with two pseudoaglycones. nih.govjst.go.jpdoi.org These pseudoaglycones were found to contain a neutral sugar and an amino sugar, which were identified as D-mannose and L-vancosamine, respectively. nih.govjst.go.jpdoi.org The D-mannose and L-vancosamine are attached at positions C23 and C37 of the macrolactone core, respectively. nih.govresearchgate.net

Determination of Branched Trisaccharide Structures

The structure of aculexitriose itself was determined to be a branched trisaccharide through a combination of mass spectrometry, 1H-1H 2D NMR spectroscopy, nuclear Overhauser effect (NOE) experiments, and further chemical degradation studies of aculexitriose and its derivatives. nih.govjst.go.jpdoi.org The precise structure was established as O-6-deoxy-β-D-glucopyranosyl-(1→2)-O-[3-amino-2,3,6-trideoxy-β-D-arabino-hexopyranosyl-(1→3)]-6-deoxy-D-glucopyranose. nih.govdoi.org This branched trisaccharide, aculexitriose, is attached at position C11 of the macrolactone core. nih.gov

Glycosidic Linkage Analysis

The initial characterization of this compound (ACM) identified it as a basic glycosidic antibiotic with a molecular weight of 1,672, containing five monosaccharide units. nih.gov To determine the connectivity of these sugars to the aglycone and to each other, specific chemical degradation methods were employed. Treatment of this compound with 1,8-diazabicyclo conductscience.comnih.govundec-7-ene (DBU) in methanol proved effective in cleaving the glycosidic bonds. nih.govnih.gov This reaction yielded a trisaccharide unit, named aculexitriose, along with two pseudoaglycones, designated as pseudoaglycone I and pseudoaglycone II. nih.govdoi.org

The structure of aculexitriose was subsequently determined through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H 2D NMR and nuclear Overhauser effect (NOE) experiments. doi.org These analyses established aculexitriose as a branched trisaccharide with the following structure: O-6-deoxy-β-D-glucopyranosyl-(1→2)-O-[3-amino-2,3,6-trideoxy-β-D-arabino-hexopyranosyl-(1→3)]-6-deoxy-D-glucopyranose. doi.org The pseudoaglycones were found to contain a neutral sugar, identified as D-mannose, and an amino sugar, L-vancosamine. doi.org

Further analysis using techniques such as partial acid hydrolysis and enzymatic cleavage can provide more precise information on the specific positions of these glycosidic linkages within the entire this compound molecule. creative-proteomics.com Smith degradation, a method involving controlled hydrolysis, is another valuable tool for deducing the connectivity order of glycans by analyzing the resulting oligosaccharide fragments. creative-proteomics.com

Absolute Stereochemical Determination

The determination of the absolute stereochemistry of this compound, with its numerous chiral centers, presented a significant challenge. A multi-faceted approach combining advanced spectroscopic methods, chemical derivatization, and computational analysis was required to assign the configuration of each asymmetric center.

Application of Advanced Spectroscopic Techniques (e.g., 2D NMR spectroscopy, NOE experiments, CD exciton chirality)

Two-dimensional NMR spectroscopy, particularly techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), was instrumental in determining the relative stereochemistry of this compound. doi.orgnih.govlongdom.org NOESY experiments, which detect through-space correlations between nuclei, provide crucial information about the spatial proximity of protons, allowing for the elucidation of the three-dimensional structure of molecules in solution. conductscience.comlibretexts.org For instance, NOE experiments on this compound itself were used to determine the absolute configurations of the remaining asymmetric centers after initial degradation studies. nih.gov

Circular Dichroism (CD) exciton chirality method was a key technique applied to determine the absolute configurations of degradation products of this compound. nih.gov This method relies on the interaction of two or more chromophores in a chiral arrangement, which results in a characteristic bisignate Cotton effect in the CD spectrum. researchgate.netsemanticscholar.org The sign of this "CD couplet" can be used to determine the absolute configuration of the molecule in a non-empirical way. researchgate.netsemanticscholar.org

Chiral Derivatization and Chromatographic Analyses

To facilitate the determination of absolute stereochemistry, chiral derivatization techniques coupled with chromatographic analyses were employed. nih.gov This indirect method involves reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.combiorxiv.org These diastereomers, having different physicochemical properties, can then be separated using achiral chromatography methods like High-Performance Liquid Chromatography (HPLC). chiralpedia.comresearchgate.net

In the study of this compound, the modified Mosher's method was applied to its degradation products. nih.gov This method involves the formation of diastereomeric esters with a chiral reagent, allowing for the determination of the absolute configuration of stereogenic centers. The development of fluorescent derivatization reagents has further enhanced the sensitivity of this approach, enabling analysis at the femtomole level. nih.gov

Confirmation of Multiple Asymmetric Centers

This compound possesses a remarkable twenty asymmetric centers. nih.gov The confirmation of the absolute configuration of each of these chiral centers was a meticulous process. Initially, the absolute configurations of fourteen of the twenty asymmetric centers were determined from the analysis of degradation products using Rychnovsky's method, CD exciton chirality, and the modified Mosher's method. nih.gov

The configurations of the remaining asymmetric centers, including those at C-14 and C-15 on the hemiketal ring, were confirmed through analysis of a degradation product obtained by partial glycol bond cleavage and through NOE experiments on the intact this compound molecule. nih.gov This comprehensive analysis ultimately established the absolute configuration of this compound as 5S, 7R, 10S, 11R, 14R, 15S, 17R, 19R, 20S, 21R, 23R, 24R, 25S, 29S, 30R, 31S, 34R, 35S, 36S, and 37R. nih.gov

The presence of multiple chiral centers gives rise to a large number of possible stereoisomers (2^n, where n is the number of chiral centers). libretexts.orgmsu.edu The unambiguous assignment of each center is therefore crucial for defining the unique three-dimensional structure of the natural product.

Biosynthesis of Aculeximycin

Identification and Characterization of the Biosynthetic Gene Cluster (BGC)

The journey to understanding Aculeximycin biosynthesis began with the sequencing and analysis of the genome of its producer, Kutzneria albida DSM 43870T. researchgate.netnih.gov This foundational work pinpointed the specific region of the chromosome responsible for the antibiotic's assembly. researchgate.net

The complete genome of Kutzneria albida was the first of its genus to be fully sequenced. nih.govnih.gov This significant undertaking revealed a large, circular chromosome with a size of 9,874,926 base pairs, encoding 8,822 genes. researchgate.netnih.gov The sequencing project was crucial not only for understanding the phylogeny of this rare actinobacterium but also for unlocking its vast potential for producing secondary metabolites. nih.govnih.gov The analysis of the K. albida genome uncovered a remarkable 46 putative secondary metabolite gene clusters, indicating a rich and diverse biosynthetic capability far beyond the production of this compound alone. researchgate.netnih.govnih.gov Among these, the gene cluster responsible for this compound biosynthesis was successfully identified. researchgate.netnih.gov

Table 1: Genomic Features of Kutzneria albida DSM 43870T

| Feature | Value | Reference |

|---|---|---|

| Genome Size | 9,874,926 bp | researchgate.netnih.gov |

| Total Genes | 8,822 | researchgate.netnih.gov |

| G+C Content | 70.6% | nih.gov |

| Putative Secondary Metabolite BGCs | 46 | researchgate.netnih.govnih.gov |

| This compound BGC Size | 141.5 kbp | researchgate.net |

The identification of the this compound biosynthetic gene cluster (acu) was facilitated by powerful bioinformatics tools. nih.govresearchgate.net Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) played a pivotal role in scanning the K. albida genome and pinpointing regions associated with secondary metabolism. nih.govtheses.czsecondarymetabolites.orgnih.gov The antiSMASH analysis initially revealed 47 potential gene clusters, which was later manually corrected to 46. nih.gov This tool, along with SEARCHPKS, was instrumental in predicting the functions of the genes within the acu cluster, particularly the domains of the polyketide synthase enzymes. researchgate.netnih.govresearchgate.net These analyses provided the initial roadmap for understanding how the complex structure of this compound is assembled. nih.gov

The acu gene cluster, spanning 141.5 kbp, contains 34 open reading frames (ORFs) that encode the entire machinery for this compound synthesis. researchgate.net Central to this machinery are the Type I polyketide synthases (PKSs), large, modular enzymes responsible for building the macrolide backbone of the molecule. actascientific.commdpi.com The annotation of the genes within the acu cluster identified the specific domains within these PKS enzymes. researchgate.netresearchgate.net These domains include the ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains, each performing a specific step in the iterative process of chain elongation and modification. researchgate.netresearchgate.netactascientific.com The prediction of these PKS domains was a critical step in deciphering the logic of this compound's carbon backbone construction. researchgate.netresearchgate.net

Bioinformatics Analysis (e.g., antiSMASH, SEARCHPKS)

Enzymatic Mechanisms within the this compound Pathway

The synthesis of this compound is a testament to the precision and efficiency of enzymatic catalysis. The pathway involves a highly coordinated interplay between polyketide synthases and glycosyltransferases to assemble the final, biologically active molecule.

The core of this compound is a large macrolactone ring, a hallmark of polyketide natural products. actascientific.com This ring is constructed by a Type I modular PKS system. actascientific.commdpi.comnih.gov These PKS enzymes are organized into modules, with each module being responsible for one cycle of chain extension. actascientific.combeilstein-journals.org Each module contains a set of domains that select a specific extender unit (typically malonyl-CoA or methylmalonyl-CoA) and catalyze its condensation onto the growing polyketide chain. mdpi.com The acyltransferase (AT) domain within each module is crucial for selecting the correct extender unit, thereby dictating the final structure of the polyketide backbone. mdpi.combeilstein-journals.org The specific arrangement and combination of KS, AT, KR, DH, and ER domains within each module of the this compound PKS determine the precise pattern of methylation, hydroxylation, and unsaturation along the macrolide chain. actascientific.combeilstein-journals.org

Table 2: Core PKS Domain Functions

| Domain | Abbreviation | Function | Reference |

|---|---|---|---|

| Ketosynthase | KS | Catalyzes the Claisen condensation to extend the polyketide chain. | actascientific.commdpi.com |

| Acyltransferase | AT | Selects and loads the extender unit (e.g., malonyl-CoA). | actascientific.commdpi.com |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and extender units. | actascientific.commdpi.com |

| Ketoreductase | KR | Reduces a β-keto group to a hydroxyl group. | actascientific.commdpi.com |

| Dehydratase | DH | Eliminates a water molecule to form a double bond. | actascientific.commdpi.com |

| Enoylreductase | ER | Reduces a carbon-carbon double bond to a single bond. | actascientific.commdpi.com |

This compound is a highly glycosylated molecule, featuring five sugar moieties attached to its macrolactone core. nih.gov These sugar attachments are critical for its biological activity. The acu biosynthetic gene cluster contains eight putative glycosyltransferase (GT) genes (acuGT1-8). nih.gov Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor, such as a nucleotide sugar, to an acceptor molecule. wikipedia.orgbellbrooklabs.com In the case of this compound, these enzymes are responsible for attaching sugars like D-mannose and L-vancosamine to specific positions on the macrolide ring. nih.gov For instance, D-mannose is attached at position C23 and L-vancosamine at C37. nih.gov Another complex sugar, aculexitriose, is attached at position C11. nih.gov The presence of multiple GT genes suggests a high degree of specificity and control in the glycosylation process. nih.gov Some of these GTs may also play a role in the producing organism's self-resistance to the antibiotic. nih.gov

Other Modifying Enzymes (e.g., short-chain dehydrogenase/reductase SDR)

The intricate structure of this compound necessitates a variety of modifying enzymes that act upon the polyketide backbone after its synthesis by the core polyketide synthase (PKS) machinery. While the primary PKS domains—ketosynthase, acyltransferase, dehydratase, enoylreductase, and ketoreductase—are responsible for the assembly and initial reduction of the macrolactone ring, a suite of additional enzymes is required for subsequent tailoring reactions. nih.gov

Analysis of the this compound biosynthetic gene cluster (BGC) in Kutzneria albida DSM 43870T has identified genes encoding several classes of modifying enzymes. These enzymes are crucial for achieving the final, biologically active structure of the molecule. Key among these are the glycosyltransferases responsible for attaching the five sugar moieties to the macrolactone core. nih.gov For instance, two of the sugars, D-mannose and L-vancosamine, are attached at positions C23 and C37, respectively. nih.gov The genes for the biosynthesis of these deoxysugars, including the sequential action of enzymes like AcuS1 (an NDP-hexose-C3-methyltransferase), are present within the gene cluster. researchgate.net

In addition to glycosylation, other tailoring enzymes such as oxidoreductases are predicted to be involved. While specific short-chain dehydrogenase/reductase (SDR) enzymes have not been explicitly characterized in detail for the this compound pathway in the available literature, the presence of multiple ketoreductase (KR) domains within the PKS modules themselves indicates extensive, programmed reduction steps during chain elongation. researchgate.netresearchgate.net Post-PKS modifications often involve hydroxylations, epoxidations, or other redox reactions catalyzed by enzymes like cytochrome P450 monooxygenases or other oxidoreductases, which are commonly found in such large secondary metabolite clusters.

The table below summarizes some of the key types of enzymes involved in the modification of the this compound core.

| Enzyme Type | Gene (Example) | Proposed Function in this compound Biosynthesis |

| NDP-hexose-C3-methyltransferase | AcuS1 | Involved in the biosynthesis of the L-vancosamine sugar moiety. |

| Glycosyltransferases | Not specified | Attachment of five distinct sugar units to the macrolactone ring. |

| Ketoreductase (KR) | Multiple within PKS | Stereospecific reduction of β-keto groups during polyketide chain assembly. |

| Dehydratase (DH) | Multiple within PKS | Removal of hydroxyl groups to form double bonds during polyketide synthesis. |

| Enoylreductase (ER) | Multiple within PKS | Reduction of double bonds in the growing polyketide chain. |

Genetic and Molecular Approaches to Pathway Elucidation

Heterologous Expression of the Biosynthetic Gene Cluster

Heterologous expression, the transfer of a BGC from its native producer into a more genetically tractable host, is a powerful tool for studying and engineering natural product biosynthesis. In the case of this compound, attempts have been made to express its large BGC in surrogate hosts. uni-freiburg.de A BAC (Bacterial Artificial Chromosome) library of K. albida was constructed, and a clone (3J22) containing most of the this compound gene cluster was introduced into two different surrogate host strains. uni-freiburg.de

However, analysis of the fermentation broths of these heterologous hosts did not show any production of this compound or its derivatives. uni-freiburg.de One potential reason for this failure is the incompleteness of the cloned gene cluster. The BAC recombinant 3J22 was missing the gene acuX1 at the N-terminus of the cluster. uni-freiburg.de BLAST analysis suggests that acuX1 encodes a putative glutamyl-tRNA synthetase, which could be essential for the biosynthesis of proteins related to the pathway or potentially as a self-resistance element. uni-freiburg.de This highlights the challenge of expressing very large and complex BGCs, where missing accessory or regulatory genes can prevent successful production.

In contrast, this approach has been highly successful for other, smaller BGCs from K. albida. For example, the biosynthetic gene cluster for huimycin, a pyrrolopyrimidine compound, was successfully expressed in the heterologous host Streptomyces albus Del14, leading to its production and characterization. researchgate.netdntb.gov.ua Similarly, a cluster responsible for producing p-coumaric acid was also identified and functionally verified through heterologous expression in S. albus. beilstein-journals.org These successes demonstrate that while challenging for the massive this compound cluster, K. albida is a valuable source for genome mining and heterologous expression of novel natural products. beilstein-journals.org

Gene Inactivation and Mutagenesis Experiments

Gene inactivation is a direct method to probe the function of a specific gene within a biosynthetic pathway. wikipedia.org A mutation is deliberately introduced into a gene, and the resulting change in the metabolic profile of the organism is observed. cedarville.edunih.gov

For the this compound pathway, the role of the gene acuX1 has been proposed for further investigation through gene mutagenesis. uni-freiburg.de As the heterologous expression attempt lacking this gene failed to produce the compound, creating a targeted knockout of acuX1 in the native producer, K. albida, would be a definitive experiment to clarify its importance in the biosynthetic pathway or in conferring self-resistance to the producer organism. uni-freiburg.de

While specific gene inactivation results for the this compound cluster are not extensively detailed in published research, the methodology is well-established for actinomycetes. Techniques such as insertional mutagenesis, where a gene's function is disrupted by the insertion of a foreign piece of DNA, are standard practice. wikipedia.org Such experiments are crucial for confirming the proposed functions of tailoring enzymes, transport proteins, and regulatory elements identified through sequence analysis of the BGC.

Insights from Comparative Genomics with Related Actinomycetes

Comparative genomics provides significant insights by comparing the BGC of a known compound with similar clusters in other organisms. The sequencing of the complete genome of Kutzneria albida has been a cornerstone for this approach. nih.govnih.gov Its genome is exceptionally large (9.87 Mbp) and rich in secondary metabolite pathways, with 46 predicted BGCs, making it a prime candidate for such comparative studies. nih.govresearchgate.net

Comparison of the K. albida genome with those of other actinobacteria confirms its close phylogenetic relationship with the family Pseudonocardiaceae. nih.gov More specifically, comparisons within the Kutzneria genus have proven fruitful. A recent study on Kutzneria chonburiensis utilized comparative genomics to analyze its metabolic potential against other Kutzneria species. nih.gov This type of analysis has revealed that other species, such as Kutzneria sp. CA-103260, contain a BGC highly similar to the this compound cluster. nih.gov This genomic insight led directly to the discovery of new 30-membered macrolides, epemicins A and B, which possess a core structure related to this compound but with some structural differences. This demonstrates the power of comparative genomics to guide the discovery of novel, structurally related analogs. nih.gov

The table below outlines a comparison based on genomic analyses of K. albida and related species.

| Feature | Kutzneria albida DSM 43870T | Kutzneria sp. CA-103260 | Streptomyces coelicolor A3(2) |

| Genome Size | 9.87 Mbp | Not specified | ~8.7 Mbp |

| Predicted BGCs | 46 | Not specified | ~20 |

| This compound-like BGC | Present (acu cluster) | Present (similar to acu cluster) | Absent |

| Related Product | This compound | Epemicins A and B | Not applicable |

Regulation of this compound Biosynthesis

Transcriptional and Translational Control Mechanisms (if evidence exists)

The regulation of antibiotic biosynthesis in actinomycetes is a highly complex process, occurring at multiple levels to ensure that these metabolically expensive compounds are produced at the appropriate time, typically during the stationary phase of growth. pressbooks.pubfrontiersin.org

For this compound, specific transcriptional and translational control mechanisms have not yet been fully elucidated. However, analysis of the K. albida genome provides strong indications of a sophisticated regulatory network. The genome possesses a high proportion of genes dedicated to transcriptional regulation (9.6% of all annotated genes) and signal transduction (4% of all genes). nih.gov This suggests that the organism has a robust capacity to sense and respond to environmental and physiological cues, which is typical for soil-dwelling actinomycetes and allows for flexible adaptation to changing conditions. nih.gov

While specific pathway-specific regulators for the acu cluster have not been functionally characterized, such genes are often located within or adjacent to the BGC they control. The regulation likely involves a cascade of signals that activate a pathway-specific activator protein (e.g., of the SARP, LAL, or LuxR family), which in turn "switches on" the transcription of the biosynthetic genes. frontiersin.org Given the complexity and size of the this compound BGC, it is probable that its expression is tightly controlled by one or more dedicated regulatory proteins that integrate signals from the cell's primary metabolism and environmental status. Further research, including gene inactivation of putative regulatory genes within the cluster and transcriptomic studies under different growth conditions, is needed to unravel the precise control mechanisms.

Environmental Factors Influencing Production (e.g., fermentation conditions)

The production of this compound, a complex glycosylated polyole macrolide, is intrinsically linked to the specific culture conditions of its producing microorganism, Kutzneria albida (formerly classified as Streptosporangium albidum). nih.govnih.gov The synthesis of secondary metabolites like this compound by actinobacteria is highly sensitive to environmental cues, and optimizing fermentation parameters is crucial for enhancing yield. encyclopedia.pub While detailed optimization studies for this compound are limited due to low native yields, the principles governing antibiotic production in related actinomycetes provide a framework for understanding the key influential factors. uni-freiburg.defrontiersin.org

The biosynthesis of this compound is accomplished via a Type I polyketide synthase (PKS) pathway. frontiersin.org The expression of the large gene cluster responsible for this synthesis is regulated by a complex network that responds to external stimuli, including nutrient availability and physical parameters. researchgate.netnih.gov Production is typically achieved through conventional submerged culture methods. nih.gov The primary factors influencing the yield include the composition of the culture medium, temperature, pH, aeration, and inoculum density. For instance, the production of other microbial glycoproteins has been significantly increased by optimizing parameters such as initial pH, inoculum volume, and agitation speed. nih.gov

Below is a table summarizing the key environmental factors known to influence secondary metabolite production in actinobacteria, which are applicable to this compound fermentation.

| Parameter | General Role in Fermentation | Noteworthy Research Findings for Related Metabolites |

| Producing Organism | The source of the biosynthetic machinery for this compound. | Kutzneria albida (strain TI-1) is the identified producer. nih.govnih.gov |

| Culture Method | The technique used for large-scale microbial growth and metabolite production. | Production has been achieved via conventional submerged culture. nih.gov |

| Temperature | Influences microbial growth rate and enzyme kinetics. | Optimal temperature ranges are species-specific; high temperatures can reduce the performance of some microbes. fctemis.orgehemj.com |

| pH | Affects nutrient solubility, cell membrane stability, and enzyme activity. | Optimization of initial pH to 6.5 was a key factor in improving glycoprotein GP-1 production by over 50%. nih.gov |

| Nutrient Source | Provides the carbon, nitrogen, and other essential elements for growth and biosynthesis. | The types and abundance of minerals, particularly nitrogen, can profoundly influence the production of specific bioactive compounds. mjpms.in |

| Aeration/Agitation | Ensures sufficient dissolved oxygen for aerobic respiration and nutrient distribution. | For glycoprotein GP-1, an optimal rotating speed of 150 rpm was identified as critical for maximizing yield. nih.gov |

| Maximum Titer | The highest concentration of the compound achieved during fermentation. | A reported titer of 1,250 µg/mL for this compound has been documented. nih.gov |

Biological Activities and Cellular Mechanisms of Aculeximycin

Broad Spectrum of Biological Activities

Initial research has established that aculeximycin possesses a wide spectrum of bioactivity, inhibiting the growth of diverse organisms including bacteria, fungi, and insects. nih.govekb.egnih.govmicrobiologyresearch.org This broad efficacy makes it a subject of significant scientific interest.

This compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govmicrobiologyresearch.org Studies confirm its classification as a broad-spectrum antibiotic. nih.govgardp.org The compound's activity against a wide array of bacteria underscores its potential as an antimicrobial agent. researchgate.net The genome of the producing organism, Kutzneria albida (formerly Streptosporangium albidum), contains the gene cluster responsible for the biosynthesis of this compound, a glycosylated polyole macrolide noted for its activity against bacteria. nih.gov

| Organism Type | Activity Confirmed | Specific MIC (µg/mL) |

|---|---|---|

| Gram-positive Bacteria | Yes nih.govnih.govmicrobiologyresearch.org | Data not available in cited literature |

| Gram-negative Bacteria | Yes nih.govmicrobiologyresearch.org | Data not available in cited literature |

The biological activity of this compound extends to the fungal kingdom, where it has been found to inhibit the growth of various yeasts and molds. nih.govmicrobiologyresearch.org This antifungal property contributes to its characterization as a broad-spectrum antibiotic. nih.govresearchgate.net The producing strain, S. albidum, was specifically noted to produce a substance that inhibits yeasts and molds in vitro. researchgate.net

| Organism Type | Activity Confirmed | Specific MIC (µg/mL) |

|---|---|---|

| Yeasts | Yes researchgate.netnih.govmicrobiologyresearch.org | Data not available in cited literature |

| Molds | Yes researchgate.netnih.govmicrobiologyresearch.org | Data not available in cited literature |

This compound exhibits potent larvicidal activity, particularly against mosquito larvae. researchgate.netnih.gov This insecticidal property was a key finding during its initial discovery and has been consistently reported. ekb.egmicrobiologyresearch.org Research has identified its efficacy against the larvae of Culex pipiens, a common mosquito vector. ekb.eg

| Organism | Efficacy Metric | Value |

|---|---|---|

| Mosquito larvae (unspecified) | Strong Activity | Confirmed nih.gov |

| Culex pipiens larvae | IC50 | 0.66 ppm ekb.eg |

Antifungal Activity against Yeasts and Molds

Molecular and Cellular Mechanisms of Action

The potent biological effects of this compound are attributed to its specific interactions with cellular energy metabolism, focusing on the mitochondria.

This compound is a potent uncoupler of oxidative phosphorylation. nih.gov This mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. By dissipating this gradient, this compound separates the process of substrate oxidation from the phosphorylation of ADP to ATP, leading to a state of high respiration without corresponding energy production. This uncoupling action is considered a primary cause of its general toxicity. nih.gov

The uncoupling activity of this compound is directly linked to its ability to significantly enhance the permeability of the inner mitochondrial membrane. nih.gov Studies using isolated rat-liver mitochondria have shown that in the presence of phosphate (Pi), this compound induces large-amplitude swelling and oxidation of intramitochondrial NAD(P)H. nih.gov This indicates a remarkable increase in membrane permeability. The mechanism is suggested to involve the activation of the Pi/H+ symporter, which accelerates the influx of phosphate and protons into the mitochondrial matrix, although other ion transport mechanisms may also play a role. nih.gov The positively charged amino groups on the this compound molecule are believed to be crucial for this interaction with the mitochondrial membrane. nih.gov

Activation of Pi/H+ Symporter

This compound has been identified as a potent uncoupler of oxidative phosphorylation in rat-liver mitochondria. nih.gov A key aspect of its mechanism involves the activation of the mitochondrial phosphate/proton (Pi/H+) symporter. nih.gov This activation leads to an increased influx of phosphate and protons into the mitochondrial matrix, which in turn enhances the permeability of the inner mitochondrial membrane. nih.gov

Research indicates that the uncoupling effect of this compound is more pronounced in the presence of phosphate (Pi). nih.gov To achieve a similar level of respiratory release in a phosphate-free medium, a higher concentration of the antibiotic is required. nih.gov This observation underscores the important, though not exclusive, role of the Pi/H+ symporter in this compound's activity. nih.gov While this compound is noted as the first known naturally occurring antibiotic to activate this symporter, its uncoupling action is not entirely dependent on this pathway. nih.gov Studies using N-ethylmaleimide, an inhibitor of the Pi/H+ symporter, showed that the uncoupling activity of this compound was not completely eliminated, suggesting that other mechanisms also contribute to its effect on mitochondrial membrane permeability. nih.gov

Role of Positively Charged Amino Groups in Activity

The chemical structure of this compound, specifically its positively charged amino groups, is crucial for its biological activity. nih.gov The importance of these groups has been demonstrated through chemical modification studies. When this compound is N-diacetylated, resulting in a molecule that lacks free amino groups, its uncoupling activity is drastically reduced to approximately 1/120th of the original compound's potency. nih.gov

This finding strongly suggests that an electrostatic interaction between the positively charged amino groups of this compound and a negatively charged binding site on the inner mitochondrial membrane is a critical trigger for its mechanism. nih.gov This interaction is believed to initiate the conformational changes that increase membrane permeability. nih.gov Further supporting this hypothesis, the uncoupling activity of this compound can be prevented by positively charged amine local anesthetics, such as dibucaine. nih.gov It is proposed that these agents may mask the negatively charged binding sites on the membrane, thereby interfering with this compound's ability to bind and exert its effect. nih.gov

Interaction with Intramitochondrial Components (e.g., NAD(P)H oxidation)

This compound's primary toxic action is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This process is accompanied by significant and observable changes to intramitochondrial components and functions. nih.gov When causing uncoupling in a phosphate-containing medium, this compound induces large-amplitude swelling of the mitochondria. nih.gov

This physical change is a direct consequence of the massively increased permeability of the inner mitochondrial membrane. nih.gov Concurrently, this disruption of the membrane's integrity leads to the oxidation of the intramitochondrial pool of nicotinamide adenine dinucleotide (phosphate), or NAD(P)H. nih.gov The oxidation of NAD(P)H is a clear indicator that the normal process of electron transport and ATP synthesis has been severely compromised by the compound. nih.gov

Table 1: Summary of this compound's Cellular Mechanisms

| Mechanism | Observed Effect | Key Experimental Evidence |

|---|---|---|

| Activation of Pi/H+ Symporter | Increases inner mitochondrial membrane permeability by accelerating Pi/H+ influx. nih.gov | Higher uncoupling activity in the presence of phosphate; activity is reduced but not eliminated by the symporter inhibitor N-ethylmaleimide. nih.gov |

| Role of Positively Charged Amino Groups | Essential for uncoupling activity, likely via electrostatic interaction with a negatively charged binding site. nih.gov | N-diacetylated this compound (lacking free amino groups) has 1/120th the activity; activity is inhibited by the local anesthetic dibucaine. nih.gov |

| Interaction with Intramitochondrial Components | Causes large-amplitude mitochondrial swelling and oxidation of intramitochondrial NAD(P)H. nih.gov | Direct observation of mitochondrial swelling and measurement of NAD(P)H oxidation during uncoupling. nih.gov |

Chemical Synthesis and Derivatization Strategies for Aculeximycin and Analogues

Total Synthesis Approaches to Aculeximycin Subunits

The construction of a molecule as intricate as this compound necessitates a modular approach, where key fragments of the structure are synthesized independently before being coupled together. Research has concentrated on the stereocontrolled synthesis of the complex polyketide-derived macrolactone and the various carbohydrate units.

Stereoselective Synthesis of Macrolactone Segments (e.g., C24-C40 segment)

A key focus in the synthetic pursuit of this compound has been the stereoselective construction of its macrolactone core. Significant progress has been reported on the synthesis of the C24–C40 segment, which contains a high density of stereogenic centers. One notable approach involves the dissection of this segment into smaller, more manageable fragments, such as the C25–C32 and C33–C40 subunits.

The synthesis of these fragments relies on substrate-controlled stereoselective reactions to install the numerous chiral centers with high precision. For instance, the C33–C40 segment synthesis has been achieved through a sequence involving a Kobayashi aldol reaction, followed by epoxidation and a subsequent Jung rearrangement. nih.gov Similarly, the C25–C32 segment was constructed using a Kobayashi aldol reaction, epoxidation, and an epoxy-opening rearrangement. nih.gov These two fragments were then connected via another aldol reaction to furnish the complete C24-C40 carbon skeleton. nih.gov

Application of Specific Reactions (e.g., Kobayashi aldolization, epoxide rearrangements)

The successful construction of the this compound macrolactone segments is underpinned by the strategic application of powerful and stereoselective chemical reactions.

Kobayashi Aldolization : The Kobayashi aldol reaction is a key transformation used to create carbon-carbon bonds while controlling the stereochemistry. For example, in the synthesis of the C25–C32 segment, a Kobayashi aldol reaction between the exo-olefin 10 and tiglic aldehyde 11 was employed to produce the allylic alcohol 12 with high selectivity. nih.gov This reaction is instrumental in setting key stereocenters in the polyketide chain.

Epoxide Rearrangements : Following epoxidation of the products from the aldol reactions, various epoxide rearrangement reactions are used to form the desired ketone functionalities and adjacent stereocenters. For the C33–C40 segment, a semipinacol rearrangement of a TBS-protected external epoxyalcohol was utilized. nih.gov In contrast, the synthesis of the C25–C32 segment involved an epoxide-ketone rearrangement of an internal epoxyalcohol, which was promoted by a Lewis acid to yield an anti β-hydroxy-α-methyl ketone. nih.gov

These specific reactions are critical for building the complex, oxygenated, and stereochemically rich backbone of the macrolactone portion of this compound. nih.govnih.gov

Synthesis of Glycosidic Fragments (e.g., aculexitriose, L-vancosamine, D-mannose derivatives)

This compound is a heavily glycosylated molecule, featuring D-mannose, L-vancosamine, and the unique trisaccharide aculexitriose attached to its macrolactone core. pnas.orgresearchgate.net The total synthesis of this compound therefore requires the efficient preparation of these carbohydrate units as activated glycosyl donors, ready for attachment to the aglycone.

L-Vancosamine : This amino sugar is a component of several antibiotics. Synthetic routes to L-vancosamine glycosyl donors have been developed, often starting from readily available carbohydrates like D-mannose. scilit.comclockss.org Key steps in these syntheses include the stereoselective introduction of the methyl group and the amino functionality. For example, an improved practical synthesis of L-vancosamine derivatives has been described where key steps include the stereoselective addition of a methylcerium reagent to an oximino ether and a stereoselective hydrogenation using a Wilkinson catalyst to achieve an inversion of configuration at the C5 position. nih.govscilit.com Other approaches have developed stereodivergent methods to access not only L-vancosamine but also related aminoglycals like L-saccharosamine from a common non-carbohydrate starting material, using ring-closing metathesis as a key step. beilstein-journals.org

D-Mannose : As a common monosaccharide, D-mannose is typically sourced from the chiral pool. Synthetic strategies focus on its conversion into a suitable glycosyl donor with appropriate protecting groups that allow for selective glycosylation at the desired position on the macrolide. For instance, syntheses of other complex glycosylated macrolides have utilized D-mannono-1,4-lactone as a starting material, which is then elaborated through a series of protection and functional group manipulation steps to yield the required activated sugar. acs.org

Aculexitriose : This branched trisaccharide is composed of a central 6-deoxy-D-glucopyranose unit linked to a 3-amino-2,3,6-trideoxy-β-D-arabino-hexopyranosyl (a vancosamine-related sugar) and another 6-deoxy-β-D-glucopyranosyl unit. researchgate.netorganic-chemistry.org A total synthesis would require the stepwise or convergent assembly of this trisaccharide, a challenging task in carbohydrate chemistry involving multiple selective glycosidic bond formations.

Convergent and Stereoselective Synthetic Methodologies

Strategies for Asymmetric Construction of Chiral Centers

The control of stereochemistry is paramount in the synthesis of this compound. The molecule contains twenty stereogenic centers in its absolute configuration. nih.gov Synthetic strategies must therefore employ robust methods for asymmetric synthesis.

In the reported synthesis of the C24-C40 segment, all stereogenic centers were established using substrate-controlled reactions. nih.govnih.gov This means that the existing stereocenters in the starting materials and intermediates direct the stereochemical outcome of subsequent reactions. This is a common and powerful strategy in the synthesis of polyketide natural products. wikipedia.orgacs.org Key reactions that enable this control include:

Asymmetric Aldol Reactions : Boron-mediated aldol reactions, such as the Kobayashi aldolization, are renowned for their high levels of diastereoselectivity, which is dictated by the geometry of the enolate and the nature of the chiral auxiliary or substrate. wikipedia.org

Stereoselective Reductions and Rearrangements : The stereochemistry of hydroxyl and methyl groups is often set by directed reductions of ketones or by stereospecific rearrangements of epoxides, where the conformation of the substrate and the reagents used determine the facial selectivity of the transformation. nih.govnih.gov

A carbon atom bonded to four different groups is known as a chiral center. acs.org The asymmetric construction of these centers is a foundational element of modern organic synthesis, enabling the preparation of enantiomerically pure complex molecules like this compound. researchgate.net

Fragment Coupling Strategies

A convergent synthesis relies on the effective coupling of advanced intermediates. In the context of this compound, this involves both the connection of polyketide fragments to build the macrolactone and the subsequent attachment of the glycosidic units.

The synthesis of the C24-C40 segment exemplifies a fragment coupling approach, where the C25–C32 and C33–C40 segments were joined by an aldol reaction. nih.govnih.gov This was followed by a one-pot dehydration to construct the required double bond, demonstrating an efficient late-stage connection. nih.gov

For the final assembly of this compound, the key fragment couplings would be:

Macrolactonization : The cyclization of the linear polyhydroxy acid precursor to form the 30-membered ring. This is often a challenging step, with reactions like the Yamaguchi macrolactonization being commonly employed.

Glycosylation : The stereoselective formation of glycosidic bonds between the macrolactone (aglycone) and the sugar fragments (L-vancosamine, D-mannose, and aculexitriose). This requires carefully chosen activated glycosyl donors and reaction conditions to control the anomeric stereochemistry (α or β linkage) at each attachment point.

The development of robust and high-yielding fragment coupling reactions is essential for the successful total synthesis of this compound and its analogues.

Derivatization and Analogue Generation

The complex architecture of this compound, a 30-membered macrolide with a unique oligosaccharide chain, presents both a challenge and an opportunity for medicinal chemists. nih.govjst.go.jp Derivatization and the generation of analogues are key strategies employed to probe the structure-activity relationship (SAR) of this natural product, aiming to enhance its therapeutic potential or to simplify its structure for more efficient synthesis.

Chemical Modification of this compound (e.g., N-diacetylation)

Direct chemical modification of the parent this compound molecule is a primary strategy for generating derivatives. An important example of this is N-diacetylation. In the course of elucidating the absolute structure of this compound (referred to as compound 1 ), researchers performed N-diacetylation to yield N-diacetylated this compound (compound 2 ). nih.gov This modification was instrumental in the structural analysis, as it facilitated the determination of the planar structure through subsequent degradation studies, including DBU-methanol treatment, ozonolysis, and periodate oxidation. nih.gov

The process of N-diacetylation targets the primary amino groups present in the sugar moieties of this compound. This type of modification can alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can in turn influence its biological activity and pharmacokinetic profile.

Table 1: Key this compound Derivatives

| Compound Name | Parent Compound | Modification | Purpose | Reference |

|---|

Design and Synthesis of Synthetic Analogues

Given the structural complexity of this compound, total synthesis is a formidable challenge. A common approach is a convergent synthesis strategy, which involves the independent synthesis of large fragments of the molecule that are later coupled together. Research has been focused on the stereoselective synthesis of significant portions of the this compound macrolactone core. nih.govacs.org

One notable achievement is the synthesis of the C24–C40 segment of this compound. nih.govacs.org This synthesis was accomplished through a series of sophisticated chemical reactions, including:

Kobayashi Aldol Reactions: Used to construct key carbon-carbon bonds with high stereocontrol. nih.govacs.org

Epoxide-Opening Rearrangement Reactions: Employed to establish specific stereocenters within the carbon backbone. nih.govacs.org

The synthesis involved creating two smaller fragments, the C25–C32 and C33–C40 segments, which were then connected. acs.org This fragment-based approach is crucial for the future design and synthesis of synthetic analogues. By modifying the individual fragments before the coupling steps, chemists can systematically introduce structural variations into the macrolactone ring to explore their impact on biological function. Further studies are progressing towards the total synthesis of the complete this compound molecule. acs.org

Table 2: Key Synthetic Fragments of this compound

| Fragment | Synthesis Strategy | Key Reactions | Reference |

|---|

Exploration of Modified Sugar Moieties and Macrolactone Variants

The structure of this compound features several distinct components that are prime targets for modification to generate analogues: the large 30-membered macrolactone ring and the attached oligosaccharide chain. nih.govjst.go.jp

Modified Sugar Moieties: this compound possesses a complex arrangement of five sugar units, including D-mannose, L-vancosamine, and a unique branched trisaccharide known as aculexitriose. nih.govdoi.org Chemical degradation studies have shown that the oligosaccharide portion can be cleaved from the macrolactone core. doi.org This modularity allows for the potential synthesis of analogues with modified sugar moieties. Strategies could involve:

Glycosyl-randomization: Attaching different or simplified sugar patterns to the macrolactone core (the aglycone).

Modification of existing sugars: Altering functional groups on the natural sugars to probe their importance for activity.

Synthesis of simplified glycosides: Replacing the complex aculexitriose with less complex sugar chains.

Macrolactone Variants: The 30-membered polyhydroxy macrolactone is the central scaffold of this compound. nih.gov The successful synthesis of large fragments of this ring, such as the C24-C40 segment, opens the door to creating a wide array of macrolactone variants. nih.govacs.org By altering the synthetic route to these fragments, researchers can introduce modifications such as:

Altering the ring size.

Changing the pattern and stereochemistry of hydroxyl groups.

Introducing different functional groups at various positions along the carbon chain.

These explorations into modified sugar and macrolactone structures are fundamental to understanding the SAR of this compound and for the rational design of new analogues with potentially improved properties.

Structure-activity Relationship Sar Studies of Aculeximycin and Its Analogues

Impact of Macrolactone Core Modifications on Biological Activity

The core of the aculeximycin molecule is a large, 30-membered polyhydroxy macrocyclic lactone. mdpi.comresearchgate.netnih.gov This intricate scaffold is fundamental to its biological effects, particularly its potent ability to uncouple oxidative phosphorylation.

This compound functions as a potent uncoupler of oxidative phosphorylation in mitochondria. nih.govnih.gov This activity is directly related to the structure of its polyhydroxy macrocyclic lactone core, which increases the permeability of the inner mitochondrial membrane. nih.gov The uncoupling action of this compound is similar to that of sporaviridins, which also possess a large macrolide ring structure, suggesting this core is a key feature for this class of antibiotics. bocsci.com

The mechanism involves the antibiotic inducing a significant enhancement of the inner mitochondrial membrane's permeability, leading to large amplitude swelling and the oxidation of intramitochondrial NAD(P)H. nih.gov This disruption of the mitochondrial membrane potential is a primary contributor to the compound's general toxicity. nih.gov Research indicates that this compound activates the phosphate/proton (Pi/H+) symporter, which plays a significant, though not exclusive, role in its uncoupling effect. nih.gov The macrolactone structure facilitates this interaction, leading to a dissipation of the proton electrochemical potential that drives ATP synthesis. nih.gov

The stereochemistry of natural products is often crucial for their biological activity, as it dictates the three-dimensional shape that interacts with biological targets like enzymes and receptors. nih.govsolubilityofthings.comacademie-sciences.fr this compound possesses a highly complex stereochemical arrangement, with twenty defined asymmetric centers within its structure. nih.gov

Table 1: Determined Absolute Configuration of Asymmetric Centers in this compound This table is based on the data provided in the referenced scientific literature.

| Carbon Position | Absolute Configuration |

| C5 | S |

| C7 | R |

| C10 | S |

| C11 | R |

| C14 | R |

| C15 | S |

| C17 | R |

| C19 | R |

| C20 | S |

| C21 | R |

| C23 | R |

| C24 | R |

| C25 | S |

| C29 | S |

| C30 | R |

| C31 | S |

| C34 | R |

| C35 | S |

| C36 | S |

| C37 | R |

| Source: nih.gov |

Correlation between Polyhydroxy Macrocyclic Lactone Structure and Uncoupling Activity

Role of Glycosidic Chain in Biological Activity

This compound is a highly glycosylated molecule, featuring five sugar units attached to its macrolactone core. nih.govuni-freiburg.de This extensive glycosidic chain is not merely a structural appendage but plays a vital role in modulating the compound's biological profile. nih.gov

The five sugar moieties of this compound have been identified and their attachment points on the aglycone determined. nih.govuni-freiburg.de The specific sugar units include:

D-mannose: Attached at position C23. nih.govuni-freiburg.de

L-vancosamine: An amino sugar attached at position C37. nih.govuni-freiburg.de

Aculexitriose: A unique trisaccharide attached at position C11. nih.govuni-freiburg.de

Table 2: Glycosylation Profile of this compound

| Sugar Unit | Type | Attachment Point on Macrolactone |

| D-mannose | Monosaccharide | C23 |

| L-vancosamine | Amino Monosaccharide | C37 |

| Aculexitriose | Trisaccharide | C11 |

| Source: nih.govuni-freiburg.deresearchgate.net |

A key finding from SAR studies is the critical importance of positively charged groups within the glycosidic chain for this compound's biological activity. nih.gov The amino sugars in the structure, particularly L-vancosamine and a component of aculexitriose (3-amino-2,3,6-trideoxy-beta-D-arabino-hexopyranose), contain primary amino groups that are protonated at physiological pH, conferring a positive charge. nih.govnih.gov

Studies have demonstrated that these positively charged amino groups are essential for the potent uncoupling activity of the antibiotic. nih.gov When these amino groups are neutralized, for instance through N-diacetylation, the uncoupling activity of the resulting derivative is drastically reduced to approximately 1/120th of the parent compound's activity. nih.gov This suggests that a specific interaction between the positively charged amino groups of this compound and a negatively charged binding site on the mitochondrial membrane is a crucial trigger for the conformational changes that increase membrane permeability. nih.gov

Significance of Specific Sugar Units (e.g., L-vancosamine, D-mannose, aculexitriose)

Mechanistic Insights from SAR

The structure-activity relationship studies of this compound provide a clearer picture of its mechanism of action. The molecule appears to function through a multi-faceted interaction with the inner mitochondrial membrane, driven by distinct features of its structure.

The polyhydroxy macrolactone core acts as a lipophilic scaffold that inserts into the mitochondrial membrane, causing a general disruption and increasing its permeability. nih.gov Its large, flexible structure is likely responsible for the physical perturbation of the lipid bilayer.

The positively charged amino groups on the glycosidic chains are critical for high-affinity binding to negatively charged components of the membrane, such as cardiolipin or specific protein channels like the Pi/H+ symporter. nih.gov This electrostatic interaction is the trigger that potentiates the membrane-disrupting effects of the macrolactone core, leading to potent uncoupling of oxidative phosphorylation.

The specific stereochemistry of the numerous chiral centers ensures the precise three-dimensional arrangement of the hydroxyl and sugar moieties, optimizing the fit and interaction with its mitochondrial target. nih.gov

In essence, the SAR data suggest a mechanism where the macrolactone ring provides the disruptive power, while the charged glycosidic side chains provide the specificity and high-affinity interaction needed for the compound's potent biological effects. The reduction in activity upon modification of either the macrolactone or the charged sugars confirms that both parts of the molecule are indispensable for its full range of biological activities.

Identifying Key Pharmacophoric Elements for Mitochondrial Uncoupling

This compound functions as a mitochondrial uncoupler, a process that disconnects nutrient oxidation from ATP synthesis. vt.edu This activity is highly dependent on specific chemical features within the molecule. Research on this compound's effect on isolated rat-liver mitochondria has highlighted the critical role of its positively charged amino groups. jst.go.jp

The uncoupling activity is thought to be initiated by specific interactions between these positively charged moieties and a negatively charged binding site on the inner mitochondrial membrane. jst.go.jp This interaction is believed to trigger a change in the permeability of the membrane. jst.go.jp The importance of these amino groups is underscored by studies on its derivatives. For instance, an aglycone derivative of this compound, which lacks these charged groups, exhibited an uncoupling activity that was 120 times weaker than that of the parent compound, this compound (ACM). jst.go.jp This strongly indicates that the positively charged amino groups are a key pharmacophoric element for its mitochondrial uncoupling action. jst.go.jp

Structure-Mechanism Correlations for Larvicidal and Antimicrobial Actions

This compound, produced by the actinomycete Streptosporangium albidum, demonstrates potent biological activity against a wide range of organisms. jst.go.jpnih.gov It exhibits strong larvicidal effects against mosquito larvae and also possesses broad-spectrum antimicrobial properties, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as yeasts and molds. jst.go.jpnih.gov

Computational Approaches to SAR

Computational chemistry provides powerful tools to investigate and predict the biological activities of compounds like this compound, offering insights that complement experimental studies.

Molecular Modeling and Docking Studies (if applicable)

While specific molecular modeling and docking studies for this compound were not found in the provided search results, this computational technique is highly applicable for understanding its mechanism of action. Molecular modeling involves creating three-dimensional representations of a molecule (the ligand, e.g., this compound) and its biological target (e.g., a protein or enzyme). pomics.comresearchgate.net

Docking simulations then predict the preferred orientation and binding affinity of the ligand when it interacts with the target's binding site. nih.govnih.gov The results are often expressed as a binding energy or score, which indicates the stability of the ligand-target complex. pomics.com For this compound, docking studies could be used to:

Visualize its interaction with mitochondrial membrane proteins to further understand the uncoupling mechanism.

Identify potential protein targets in bacteria, fungi, and insect larvae, helping to elucidate the molecular basis of its antimicrobial and larvicidal effects. nih.gov

Guide the design of new this compound analogues with improved potency or selectivity by predicting how structural changes would affect target binding. nih.gov

This approach has been successfully used for other natural products to identify potential inhibitors for various therapeutic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis (theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular features. researchgate.net

The theoretical framework for developing a QSAR model involves several key steps:

Data Set Selection: A group of structurally related compounds (like this compound and its analogues) with experimentally determined biological activities (e.g., mitochondrial uncoupling potency, MIC values for antimicrobial activity, or LC50 for larvicidal activity) is compiled. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, shape), are calculated for each compound in the dataset. researchgate.net

Model Development: The dataset is typically divided into a training set and a test set. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are used on the training set to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). nih.govmdpi.com

Model Validation: The predictive power of the developed QSAR model is assessed using the test set, which contains compounds not used in the model's creation. mdpi.comresearchgate.net A robust model should accurately predict the activities of the compounds in the test set.

Once validated, a QSAR model for this compound analogues could be used to predict the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing and guiding the rational design of more effective agents. researchgate.netnih.gov

Advanced Analytical Methodologies for Aculeximycin Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of Aculeximycin from the culture broth of the producing microorganism, Kutzneria albida (formerly Streptosporangium albidum). nih.govnih.govresearchgate.net The process leverages the differential partitioning of the compound between a stationary phase and a mobile phase to isolate it from a mixture.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this compound research for both analytical and preparative purposes. shimadzu.com It offers high resolution and sensitivity for quantifying the production of this compound in fermentation cultures and for purifying the compound to a high degree. nih.gov

In the analysis of this compound produced by Kutzneria albida, researchers have employed reverse-phase HPLC systems. nih.govresearchgate.net Samples extracted from the biomass and supernatant are typically separated on a C18 column. nih.govresearchgate.net A common method involves using a linear gradient of acetonitrile against an aqueous solution of 0.1% ammonium formate, which allows for the efficient separation of this compound from other secondary metabolites present in the crude extract. nih.govresearchgate.net The separated compounds are then passed to a detector, often a mass spectrometer, for identification and quantification. nih.govresearchgate.netresearchgate.net This LC-MS coupling is a powerful approach for monitoring production and guiding the purification process. nih.govresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.netshimadzu.com |

| Stationary Phase (Column) | C18 reverse-phase column | nih.govresearchgate.net |

| Mobile Phase | Linear gradient of acetonitrile against 0.1% ammonium formate solution in water | nih.govresearchgate.net |

| Application | Separation and analysis of this compound from fermentation broth extracts | nih.govresearchgate.netnih.gov |

| Coupled Detection | Mass Spectrometry (LC-MS) | nih.govresearchgate.netresearchgate.net |

Preparative chromatography is essential for obtaining pure this compound in quantities sufficient for structural elucidation and biological testing. The initial isolation of this compound from the culture filtrate of S. albidum involved adsorption chromatography using a Diaion HP-20 resin. nih.gov The antibiotic was eluted from the column using acidic aqueous acetone. nih.gov

Following initial extraction, Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a key purification step. nih.govresearchgate.netcytivalifesciences.com This technique separates molecules based on their size. cytivalifesciences.comshimadzu.com For this compound, column chromatography using Sephadex LH-20 has been successfully employed. nih.govresearchgate.netscispace.com The butanol-extracted active fractions are loaded onto the Sephadex LH-20 column, which separates the large this compound molecule from smaller impurities, yielding a more purified product. nih.govresearchgate.net

| Method | Stationary Phase | Elution/Solvent System | Purpose | Source |

|---|---|---|---|---|

| Adsorption Chromatography | Diaion HP-20 | Acidic aqueous acetone | Initial isolation from culture filtrate | nih.gov |

| Extraction | N/A | 1-Butanol | Concentration of active fractions | nih.govresearchgate.net |

| Size-Exclusion Chromatography (SEC) | Sephadex LH-20 | Not specified | Purification of extracted fractions | nih.govresearchgate.netscispace.com |